molecular formula C14H21BO3 B3319393 2-[(benzyloxy)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 110744-90-6

2-[(benzyloxy)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3319393
CAS No.: 110744-90-6
M. Wt: 248.13 g/mol
InChI Key: DDCLNADXCHSLRO-UHFFFAOYSA-N
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Description

2-[(Benzyloxy)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. It is a boronic ester, which is a class of compounds known for their versatility in forming carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound is particularly valued for its stability and reactivity, making it a useful intermediate in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(benzyloxy)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of benzyloxymethyl chloride with bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-[(Benzyloxy)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields alcohols or aldehydes, while substitution reactions can produce a wide range of substituted boronic esters .

Mechanism of Action

The mechanism of action of 2-[(benzyloxy)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various organic and inorganic molecules. This property is exploited in Suzuki-Miyaura coupling reactions, where the compound acts as a boron source that facilitates the formation of carbon-carbon bonds. The molecular targets and pathways involved include the palladium-catalyzed transmetalation process, which is a key step in the coupling reaction .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Pinacolborane
  • Bis(pinacolato)diboron
  • Boronic acid pinacol ester

Uniqueness

Compared to similar compounds, 2-[(benzyloxy)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers unique advantages such as higher stability and reactivity. Its benzyloxy group provides additional functionalization options, making it more versatile in synthetic applications .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(phenylmethoxymethyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO3/c1-13(2)14(3,4)18-15(17-13)11-16-10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCLNADXCHSLRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)COCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(benzyloxy)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-[(benzyloxy)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-[(benzyloxy)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-[(benzyloxy)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-[(benzyloxy)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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